Methyl 4-chloro-4-oxobut-2-enoate
Overview
Description
“Methyl 4-chloro-4-oxobut-2-enoate” is a chemical compound with the molecular formula C5H5ClO3 . It has a molecular weight of 148.55 . The IUPAC name for this compound is "methyl (2E)-4-chloro-4-oxo-2-butenoate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3/b3-2+
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” has a melting point of 12-13 degrees Celsius . Its molecular weight is 148.55 , and its molecular formula is C5H5ClO3 .Scientific Research Applications
Antimicrobial Activity
Methyl 4-chloro-4-oxobut-2-enoate and its derivatives have been explored for their antimicrobial activities. For instance, a study synthesized a series of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, demonstrating significant antimicrobial properties (Gein et al., 2020).
Biodiesel Catalyst Application
The compound's utility extends to biodiesel production, where organotin (IV) complexes of this compound derivatives were used as catalysts. These complexes showed effectiveness in the transesterification of corn oil to biodiesel, suggesting potential in renewable energy applications (Zubair et al., 2019).
Neuroprotective Agents
Research has identified this compound derivatives as potent inhibitors of the kynurenine-3-hydroxylase enzyme, making them candidates for neuroprotective agents. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).
Antibacterial Applications
Methyl 4-oxo-4-phenylbut-2-enoate, a related compound, has demonstrated in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits MenB in the bacterial menaquinone biosynthesis pathway, indicating its potential as a new anti-MRSA agent (Matarlo et al., 2016).
Synthesis of Functionalized Compounds
This compound is also valuable in synthetic chemistry. For example, it was used in the streamlined synthesis of functionalized chromenes and quinolines using domino reactions, showcasing its utility in creating diverse organic compounds (Bello et al., 2010).
Safety and Hazards
“Methyl 4-chloro-4-oxobut-2-enoate” is classified as a combustible liquid. It can cause severe skin burns and eye damage . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .
Properties
CAS No. |
17081-97-9 |
---|---|
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
methyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3 |
InChI Key |
JHDQHPJHLHKZDL-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)Cl |
Canonical SMILES |
COC(=O)C=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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